

Introduction: A Core Moiety in Chemical Synthesis

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2,5-Dichloronicotinic acid
CAS No.: 59782-85-3
Cat. No.: B1301063

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2,5-Dichloronicotinic acid, a halogenated derivative of nicotinic acid (Vitamin B3), serves as a critical building block in the synthesis of a wide array of functional molecules. Its unique electronic and structural characteristics, imparted by the two chlorine substituents on the pyridine ring, make it a valuable intermediate in both pharmaceutical and agrochemical research and development.[1] In the pharmaceutical industry, its scaffold is integral to the development of novel therapeutic agents, including anti-inflammatory and anti-cancer compounds.[1] In parallel, the agrochemical sector utilizes it as a key precursor for advanced herbicides and pesticides designed to enhance crop protection and yield.[1]

A thorough understanding of the physical properties of **2,5-Dichloronicotinic acid** is paramount for chemists and formulation scientists. These properties—ranging from its melting point and solubility to its acidity—dictate the conditions required for its synthesis, purification, storage, and subsequent reactions. This guide provides a detailed examination of these core physical characteristics, offering both established data and field-proven experimental protocols for their validation. The methodologies described herein are designed to ensure reproducibility and provide researchers with a self-validating framework for handling this versatile compound.

Core Physicochemical Characteristics

The fundamental identity and physical state of **2,5-Dichloronicotinic acid** are summarized by a consistent set of parameters found across chemical data repositories. These values are the first point of reference for any researcher handling this compound.



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Thermal Properties: Melting Point Analysis

The melting point is a critical indicator of purity and is fundamental for process development, particularly in crystallization and drying operations. **2,5-Dichloronicotinic acid** exhibits a sharp and well-defined melting range, characteristic of a stable crystalline solid.



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Expert Insight: The Importance of Accurate Melting Point Determination

In a drug development context, the melting point is not merely a physical constant; it is a gateway to understanding the compound's solid-state properties. A sharp melting peak, as determined by Differential Scanning Calorimetry (DSC), suggests high purity. Conversely, a broad or depressed melting range can indicate the presence of impurities or polymorphism, a phenomenon where a compound can exist in multiple crystalline forms. Each polymorph can have different physical properties, including solubility and bioavailability, making its characterization essential. DSC is the gold standard for this analysis due to its high precision and the small sample quantity required.[7]

Experimental Protocol: Melting Point Determination by DSC

This protocol outlines the determination of the melting point of **2,5-Dichloronicotinic acid** using a heat-flux DSC instrument.[8][9]

Methodology:

- Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using a certified indium standard (m.p. 156.6 °C).[10] This step is crucial for data accuracy.
- Sample Preparation: Accurately weigh 3-5 mg of **2,5-Dichloronicotinic acid** into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and contain the sample.
- Reference Pan: Prepare an empty, crimped aluminum pan to serve as the reference.[7]
- DSC Program Setup:
 - Place the sample and reference pans into the DSC cell.
 - Equilibrate the cell at 25 °C.
 - Ramp the temperature from 25 °C to 200 °C at a heating rate of 10 °C/min under a nitrogen purge gas (50 mL/min). The inert atmosphere prevents oxidative degradation.[10]
- Data Analysis: The resulting thermogram will show an endothermic peak representing the melting event. The onset temperature of this peak is reported as the melting point. The area under the peak corresponds to the heat of fusion.[9]

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Caption: Workflow for Melting Point Determination using DSC.

Solubility Profile and Acidity

The solubility of an active pharmaceutical ingredient (API) or its intermediate is a critical factor influencing its reaction kinetics, purification, and formulation. **2,5-Dichloronicotinic acid** is noted to be soluble in methanol.[4] Its acidic nature, stemming from the carboxylic acid group, suggests that its solubility will be highly dependent on the pH of the aqueous medium.

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Expert Insight: pKa and its Implications

The predicted pKa of 1.63 indicates that **2,5-Dichloronicotinic acid** is a relatively strong organic acid.[4] This low pKa is a direct result of the electron-withdrawing effects of the two chlorine atoms and the nitrogen atom in the pyridine ring, which stabilize the carboxylate anion.[11] In practical terms, this means the compound will be predominantly in its ionized (deprotonated) carboxylate form at physiological pH (~7.4) and in neutral or basic solutions. This ionized form is significantly more polar and, therefore, more soluble in aqueous media than the neutral, protonated form. This pH-dependent solubility is a key consideration for designing extraction, crystallization, and formulation processes.[12]

Experimental Protocol: Equilibrium Solubility Determination

This protocol uses the reliable shake-flask method to determine the equilibrium solubility of **2,5-Dichloronicotinic acid** in various solvents.[13][14]

Methodology:

- **System Preparation:** For each solvent to be tested (e.g., water, ethanol, acetone, ethyl acetate), add an excess amount of **2,5-Dichloronicotinic acid** to a known volume of the solvent in a sealed vial. "Excess" means that a visible amount of undissolved solid remains.
- **Equilibration:** Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker for 24-48 hours. This duration is typically sufficient to ensure equilibrium is reached between the dissolved and undissolved solid.
- **Phase Separation:** Centrifuge the vials to pellet the undissolved solid.
- **Sample Collection:** Carefully withdraw a clear aliquot of the supernatant (the saturated solution). Immediately filter it through a 0.22 µm PTFE syringe filter to remove any remaining microscopic particles.[13] This step is critical to prevent overestimation of solubility.
- **Quantification:** Dilute the filtered aliquot with a suitable mobile phase and quantify the concentration of **2,5-Dichloronicotinic acid** using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13][14]
- **Calculation:** The solubility is calculated from the measured concentration and reported in units such as mg/mL or mol/L.



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Caption: Shake-Flask Method for Equilibrium Solubility.

Spectroscopic Characterization Protocols

While specific spectral data is proprietary to the manufacturer, standard analytical techniques are used for structural confirmation and purity assessment. Researchers can acquire this data by following established protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound. For **2,5-Dichloronicotinic acid**, both ^1H and ^{13}C NMR would be informative.

^1H NMR: The spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. Their chemical shifts and coupling patterns would confirm their relative positions. ^{13}C NMR: The spectrum would show six signals: five for the carbon atoms of the pyridine ring and one for the carboxylic acid carbon.

Experimental Protocol: NMR Sample Preparation

- Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Methanol-d₄ (CD₃OD) or DMSO-d₆.^[15]
- Sample Weighing: Dissolve approximately 5-10 mg of **2,5-Dichloronicotinic acid** in 0.6-0.7 mL of the chosen deuterated solvent.^[16]
- Filtration: To ensure a high-quality spectrum with sharp lines, filter the solution through a pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that can disrupt the magnetic field homogeneity.
- Analysis: Acquire the spectrum on a calibrated NMR spectrometer. An internal standard like tetramethylsilane (TMS) may be used for chemical shift referencing.

Conclusion

The physical properties of **2,5-Dichloronicotinic acid**—a crystalline, acidic solid with a well-defined melting point and pH-dependent solubility—are foundational to its application in scientific research and development. The experimental protocols detailed in this guide provide a robust framework for researchers to verify these properties, ensuring data integrity and facilitating the compound's effective use in the synthesis of next-generation pharmaceuticals and agrochemicals. Adherence to these rigorous analytical practices is essential for advancing complex chemical synthesis from the laboratory to industrial applications.

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- To cite this document: BenchChem. [Introduction: A Core Moiety in Chemical Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1301063#2-5-dichloronicotinic-acid-physical-properties>]

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